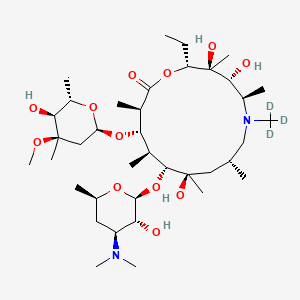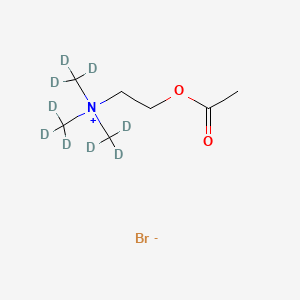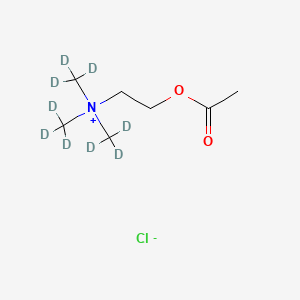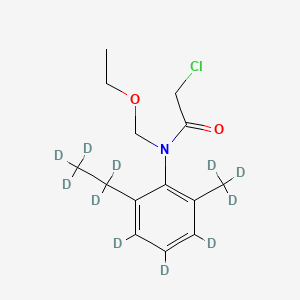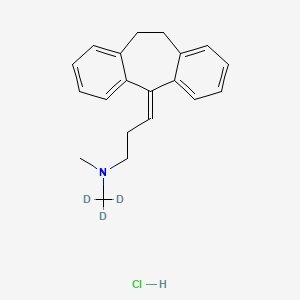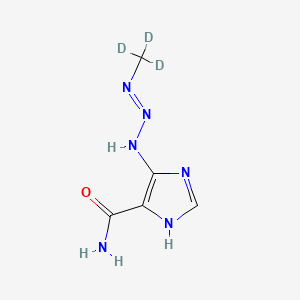
MTIC-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MTIC is the active metabolite of Temozolomide, an anticancer drug used primarily for treating brain tumors such as glioblastoma and anaplastic astrocytoma . The deuterium labeling in MTIC-d3 is used to study the pharmacokinetics and metabolic pathways of MTIC, providing insights into its bioavailability and interaction with biological membranes .
Preparation Methods
The synthesis of MTIC-d3 involves the deuteration of MTIC. The general synthetic route includes:
Chemical Reactions Analysis
MTIC-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its parent compound, MTIC.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MTIC-d3 is widely used in scientific research due to its labeled nature. Some of its applications include:
Pharmacokinetic Studies: This compound is used to study the absorption, distribution, metabolism, and excretion of MTIC in biological systems.
Drug Development: It serves as a tracer in drug development to understand the metabolic pathways and improve the bioavailability of anticancer drugs.
Biomedical Research: This compound is used in studies related to brain tumors, providing insights into the interaction of drugs with biological membranes and their permeability.
Organic Synthesis: It is used as a marker and tracer in organic synthesis to study reaction mechanisms and pathways.
Mechanism of Action
MTIC-d3 exerts its effects by mimicking the behavior of MTIC, the active metabolite of Temozolomide. The primary mechanism involves the alkylation and methylation of DNA, particularly at the N-7 or O-6 positions of guanine residues. This leads to DNA damage, triggering apoptosis in cancer cells . The deuterium labeling helps in tracking the metabolic pathways and understanding the interaction with molecular targets.
Comparison with Similar Compounds
MTIC-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:
MTIC: The non-labeled version of this compound, used as the active metabolite of Temozolomide.
Temozolomide: The parent drug from which MTIC is derived, used in the treatment of brain tumors.
Deuterated Drugs: Other deuterium-labeled drugs used in pharmacokinetic studies to improve metabolic stability and bioavailability.
This compound stands out due to its specific application in studying the pharmacokinetics and metabolic pathways of MTIC, providing valuable insights for drug development and biomedical research.
Properties
IUPAC Name |
4-[2-(trideuteriomethylimino)hydrazinyl]-1H-imidazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBPAIHFZZKRGD-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=NNC1=C(NC=N1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N=NNC1=C(NC=N1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
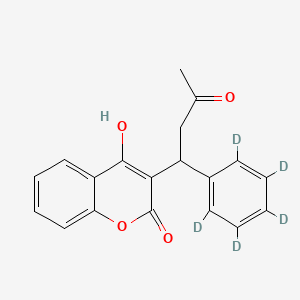
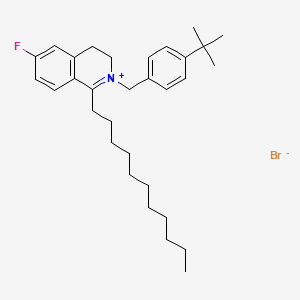
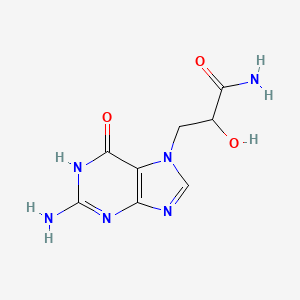
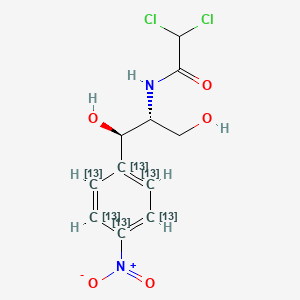
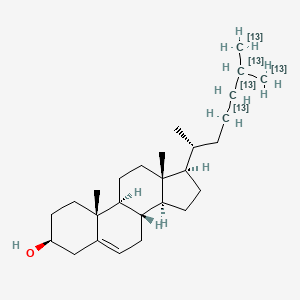
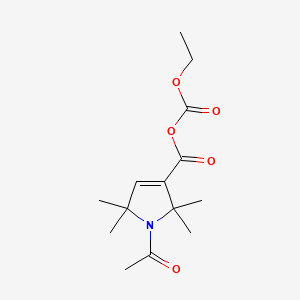
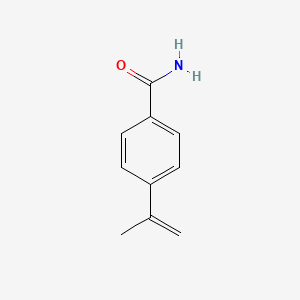
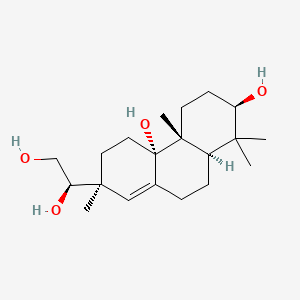
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B562960.png)
